molecular formula C16H21NO10 B3262341 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile CAS No. 35439-42-0

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile

Cat. No.: B3262341
CAS No.: 35439-42-0
M. Wt: 387.34 g/mol
InChI Key: INCBLRCTSZYSJE-JJXSEGSLSA-N
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Description

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is a chemical compound of significant importance in the field of biomedicine and scientific research. It is a derivative of D-galactononitrile, where all five hydroxyl groups are acetylated. This compound is used in various applications, including medicinal research, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile typically involves the acetylation of D-galactononitrile. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Penta-O-acetyl-D-galactononitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of complex carbohydrates, glycoconjugates, and other bioactive molecules. Its applications extend to the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of various organic compounds.

  • Biology: It is used in the study of carbohydrate metabolism and glycoprotein function.

  • Medicine: It is involved in the development of new therapeutic agents and diagnostic tools.

  • Industry: It is utilized in the production of pharmaceuticals and other biologically active substances.

Mechanism of Action

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile is similar to other acetylated monosaccharides, such as 2,3,4,6-Tetra-O-acetyl-D-galactose and 2,3,6-Tri-O-acetyl-D-galactose. it is unique in its pentasubstitution pattern, which provides distinct chemical and biological properties. These differences make it particularly useful in specific applications where the presence of multiple acetyl groups is advantageous.

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-D-galactose

  • 2,3,6-Tri-O-acetyl-D-galactose

  • 2,3,4,5,6-Penta-O-acetyl-D-glucose

Biological Activity

2,3,4,5,6-Penta-O-acetyl-D-galactononitrile (PAGN) is a chemical compound with significant potential in various biological applications. As a derivative of D-galactose, it has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This article explores the synthesis, characterization, biological activities, and potential applications of PAGN.

Synthesis and Characterization

PAGN can be synthesized through the reaction of protected galactose derivatives with cyanide ions under mild conditions. The typical synthesis involves using silver carbonate or silver(I) oxide as catalysts. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

PAGN exhibits notable antibacterial properties against various strains of bacteria. Studies have reported its effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus

These findings indicate that PAGN could serve as a potential therapeutic agent in combating bacterial infections.

Antifungal Activity

In addition to its antibacterial effects, PAGN has shown antifungal activity against common fungal strains such as:

  • Candida albicans
  • Aspergillus fumigatus

The compound's ability to inhibit the growth of these fungi suggests its utility in treating fungal infections.

Anticancer Activity

Research indicates that PAGN can induce apoptosis in cancer cells and reduce tumor growth. It enhances the efficacy of chemotherapeutic agents, making it a candidate for further investigation in cancer therapy. Specific studies have highlighted its effects on various cancer cell lines, demonstrating a mechanism that involves the modulation of apoptotic pathways.

Antiviral Activity

PAGN has also been investigated for its antiviral properties. Preliminary studies suggest activity against:

  • Herpes Simplex Virus Type 1 (HSV-1)
  • Human Coronavirus

These findings point to the potential of PAGN in developing antiviral therapies.

The exact mechanisms by which PAGN exerts its biological effects are still under investigation. However, it is believed that its structural features allow it to interact with specific molecular targets within cells, modulating their activity and influencing various biochemical pathways.

Toxicity and Safety

The toxicity profile of PAGN is not well-established; therefore, caution is advised when handling this compound. Limited studies are available regarding its safety in scientific experiments. Researchers are encouraged to minimize exposure and follow safety protocols when working with PAGN.

Applications in Scientific Research

PAGN serves as a valuable intermediate in organic synthesis and drug discovery. Its applications include:

  • Synthesis of pharmaceuticals : PAGN is used in developing antitumor agents and antibiotics.
  • Medicinal chemistry : It aids in the formulation of new therapeutic compounds.
  • Glycobiology : The compound is employed to study glycosylation processes and carbohydrate interactions.

Current State of Research

Ongoing research focuses on exploring green chemistry approaches for synthesizing PAGN and investigating its potential as a carbohydrate mimic or glycomimetic in therapeutic applications. The compound's role in drug discovery continues to be an area of significant interest.

Properties

IUPAC Name

[(2R,3S,4R,5S)-2,3,4,5-tetraacetyloxy-5-cyanopentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCBLRCTSZYSJE-JJXSEGSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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